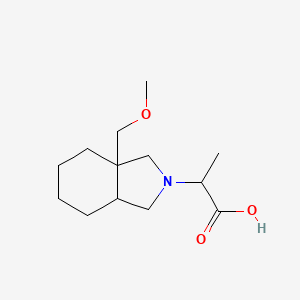

2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid

説明

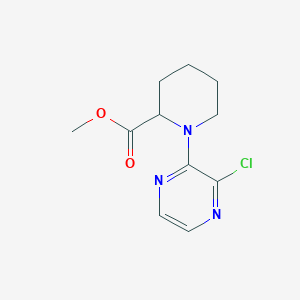

2-(3a-(Methoxymethyl)octahydro-2H-isoindol-2-yl)propanoic Acid is a chemical compound with the molecular formula C13H23NO3 . It is available for purchase for pharmaceutical testing .

Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 345.3±17.0 °C, and its predicted density is 1.111±0.06 g/cm3 . Its pKa, a measure of acidity, is predicted to be 2.56±0.10 .科学的研究の応用

Lignin Acidolysis and Model Compound Mechanism

The acidolysis of lignin and lignin model compounds in aqueous environments, including the exploration of different mechanisms and intermediate products formed during these reactions, represents a significant area of research. Yokoyama (2015) reviewed the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group's presence and the existence of a hydride transfer mechanism as a route for benzyl-cation-type intermediates derived from these compounds. This study underlines the complexity of lignin acidolysis mechanisms and the potential to uncover unknown mechanisms contributing to the reaction under varying conditions (Yokoyama, 2015).

Biomass Conversion to Furan Derivatives

The conversion of plant biomass into valuable chemicals like furan derivatives, which serve as alternative feedstocks for the chemical industry, is another critical application. Chernyshev, Kravchenko, and Ananikov (2017) analyzed the synthesis of 5-Hydroxymethylfurfural (HMF) from plant feedstocks and its potential use in producing a range of monomers, polymers, and other materials. This research identifies significant advancements in utilizing biomass for sustainable chemical production, indicating a shift towards greener chemical processes (Chernyshev, Kravchenko, & Ananikov, 2017).

Lactic Acid from Biomass and Its Derivatives

The biotechnological production of lactic acid from biomass and its conversion into various chemicals showcases the versatility of biomass as a raw material. Gao, Ma, and Xu (2011) reviewed the production of lactic acid via biotechnological routes and its potential applications in producing pyruvic acid, acrylic acid, and other valuable chemicals. This highlights the role of lactic acid as a pivotal chemical in the green chemistry landscape, offering a pathway to more sustainable chemical production processes (Gao, Ma, & Xu, 2011).

Sorption of Herbicides to Soil and Organic Matter

The study of the sorption of herbicides, including phenoxy herbicides like 2,4-D, to soil, organic matter, and minerals provides insights into the environmental fate of these chemicals. Werner, Garratt, and Pigott (2012) compiled a comprehensive database on soil-water distribution coefficients for phenoxy herbicides, shedding light on the soil parameters that influence herbicide sorption. This research is crucial for understanding how herbicides interact with the environment and their potential impact on ecosystems (Werner, Garratt, & Pigott, 2012).

作用機序

Mode of Action

- Some indole derivatives have demonstrated antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus . Certain indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, showed anti-inflammatory and analgesic effects . (E)-4-(1-(Substitutedbenzyl)-4-methoxy-1H-indol-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives acted as HIV inhibitors (integrase strand-transfer inhibitors) .

生化学分析

Biochemical Properties

2-(3a-(Methoxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions . These interactions are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, it can impact the expression of genes involved in critical cellular functions, thereby altering the overall cellular phenotype.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions . This binding can result in conformational changes in the target molecules, affecting their activity and downstream signaling pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression or metabolic activity

特性

IUPAC Name |

2-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-10(12(15)16)14-7-11-5-3-4-6-13(11,8-14)9-17-2/h10-11H,3-9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTVVGDZOZTYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CC2CCCCC2(C1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478811.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478813.png)

![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478814.png)

![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478816.png)

![5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478821.png)

![2-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid](/img/structure/B1478822.png)

![5-Prolyloctahydrofuro[3,4-c]pyridine](/img/structure/B1478823.png)

![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-amine](/img/structure/B1478826.png)

![2-azido-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1478827.png)